Serdexmethylphenidate
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Overview
Description
Preparation Methods
Synthetic Routes: Serdexmethylphenidate is synthesized from dexmethylphenidate. The exact synthetic route is proprietary, but it involves chemical modifications to enhance its pharmacokinetic properties.
Industrial Production: Details on industrial-scale production methods are not widely available due to commercial considerations.
Chemical Reactions Analysis
Reactions: Serdexmethylphenidate undergoes typical organic reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions are proprietary, but they likely involve standard organic chemistry techniques.
Major Products: The primary product of this compound metabolism is , which is the active compound responsible for its therapeutic effects.
Scientific Research Applications
Other Research Areas: While information is limited, further research may explore its potential in other fields such as neuropharmacology, cognitive enhancement, or related disorders.
Mechanism of Action
Dexmethylphenidate Mechanism: Dexmethylphenidate primarily inhibits the reuptake of and in the brain, leading to increased extracellular levels of these neurotransmitters. This enhanced signaling contributes to improved attention and focus in individuals with ADHD.
Comparison with Similar Compounds
Uniqueness: Serdexmethylphenidate’s uniqueness lies in its prodrug nature, allowing for extended therapeutic effects.
Similar Compounds: Other related compounds include (racemic mixture), , and .
Properties
Key on ui mechanism of action |
Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory. |
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CAS No. |
1996626-29-9 |
Molecular Formula |
C25H29N3O8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate |
InChI |
InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1 |
InChI Key |
UBZPNQRBUOBBLN-PWRODBHTSA-N |
SMILES |
OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Serdexmethylphenidate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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